



Application Notes and Protocols for S107 Treatment of iPSC-Derived Cardiomyocytes

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Compound of Interest		
Compound Name:	S107	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **S107**, a Rycal compound, in the treatment of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). **S107** is a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. Its application in iPSC-CMs, particularly those derived from patients with genetic channelopathies like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), offers a powerful in vitro platform for disease modeling, drug screening, and mechanistic studies.

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a vital tool in cardiovascular research, providing a human-based cellular model for studying cardiac physiology and disease. A key aspect of cardiomyocyte function is the precise regulation of intracellular calcium (Ca²⁺) cycling. Dysregulation of Ca²⁺ handling is a hallmark of many cardiac arrhythmias and cardiomyopathies.

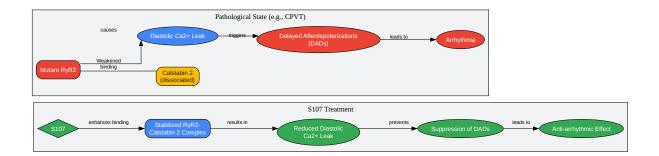
S107 is a 1,4-benzothiazepine derivative that acts as a RyR2 stabilizer. It enhances the binding of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel.[1] This stabilization reduces the pathological diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR) without affecting normal Ca²⁺ release during excitation-contraction coupling.[2] In iPSC-CMs modeling diseases such as CPVT, **S107** has been shown to be effective in mitigating arrhythmic events.[2]



Mechanism of Action of S107 in iPSC-CMs

The primary mechanism of action of **S107** is the stabilization of the closed state of the RyR2 channel. In pathological conditions, such as those caused by certain RyR2 mutations, the interaction between RyR2 and calstabin 2 is weakened. This leads to an increased open probability of the channel during diastole, resulting in a spontaneous leak of Ca²⁺ from the SR. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), which are a known cause of ventricular arrhythmias.

\$107 enhances the affinity of calstabin 2 for the RyR2 channel, effectively "plugging" the leak. [2] This action restores normal intracellular Ca²⁺ homeostasis and suppresses the arrhythmogenic substrate.



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Figure 1: Mechanism of S107 action in iPSC-CMs.

Quantitative Data on S107 Effects in iPSC-CMs



The following tables summarize the quantitative effects of **S107** treatment on iPSC-CMs, primarily from studies on CPVT patient-derived cells.

Table 1: Effect of S107 on Delayed Afterdepolarizations (DADs) in CPVT iPSC-CMs

S107 Concentration	Pacing Frequency	Percentage of Cells with DADs	Reference
0 μM (Control)	1 Hz	87.5%	[2]
1 μΜ	1 Hz	33%	[2]
10 μΜ	1 Hz	25%	[2]

| 10 µM | 1.5 Hz | 10% |[2] |

Table 2: Effect of S107 on Aberrant Calcium Release in RyR2-mutant iPSC-CMs

Treatment	Frequency of Aberrant Ca²+ Transients	Frequency of Diastolic Leaky Events	Reference
RyR2-H29D (untreated)	High	High	[3]

| RyR2-H29D + S107 (5 μM) | Significantly Reduced | Significantly Reduced |[3] |

Table 3: Effect of **S107** on Contractility in Rbm20 Knockout Rat Cardiomyocytes



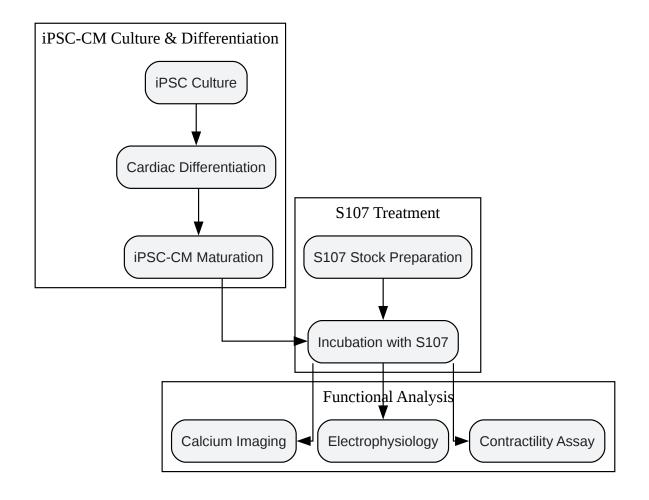
Parameter	Rbm20 KO (untreated)	Rbm20 KO + S107 (10 μM)	Reference
Peak Shortening (PS)	Decreased	Restored to WT levels	[1]
Max. Velocity of Shortening (+dL/dt)	Decreased	Restored to WT levels	[1]
Time to 50% Peak Shortening (sTPS50)	Reduced	Restored to WT levels	[1]

| Resting Intracellular Ca²⁺ | Elevated | Restored to normal levels |[1] |

Experimental Protocols

The following are detailed protocols for the culture of iPSC-CMs, treatment with **\$107**, and subsequent functional analysis.





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Figure 2: General experimental workflow.

Protocol 1: Culture and Differentiation of iPSC-CMs

This protocol is a general guideline and may require optimization for specific iPSC lines.

Materials:

- iPSC line
- Matrigel-coated culture plates
- mTeSR1 medium



- RPMI 1640 medium
- B27 supplement
- CHIR99021
- IWR-1
- DPBS (Ca²⁺/Mg²⁺ free)
- TrypLE Express

Procedure:

- iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.
- Cardiac Differentiation (Day 0): When iPSCs reach 80-90% confluency, replace the medium with RPMI/B27 containing CHIR99021 (e.g., 6 μM).
- Day 2: Replace with fresh RPMI/B27 medium.
- Day 3: Replace with RPMI/B27 medium containing IWR-1 (e.g., 5 μM).
- Day 5: Replace with fresh RPMI/B27 medium.
- Day 7 onwards: Spontaneous contractions should be visible. Continue to culture in RPMI/B27, changing the medium every 2-3 days.
- Maturation: For more mature phenotypes, continue culture for 30 days or longer.

Protocol 2: S107 Treatment

Materials:

- **S107** powder
- DMSO (cell culture grade)



Culture medium (e.g., RPMI/B27)

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **\$107** in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, dilute the S107 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 μM, 5 μM, 10 μM).
- Treatment: Aspirate the existing medium from the iPSC-CMs and add the S107-containing medium.
- Incubation: Incubate the cells for the desired period (e.g., 2-3 hours) at 37°C and 5% CO₂ before functional analysis.

Protocol 3: Calcium Imaging

Materials:

- Fluo-4 AM or Fura-2 AM calcium indicator
- Pluronic F-127
- Tyrode's solution (in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose, pH 7.3)
- Confocal microscope or calcium imaging system

Procedure:

- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM (e.g., 5 μM) or Fura-2 AM (e.g., 5 μM) with Pluronic F-127 (e.g., 0.02%) in Tyrode's solution or culture medium.
 - Incubate the iPSC-CMs with the loading solution for 30 minutes at 37°C.
- Wash: Wash the cells twice with fresh, pre-warmed Tyrode's solution.



- De-esterification: Incubate the cells for an additional 10-15 minutes to allow for complete deesterification of the dye.
- · Imaging:
 - Mount the culture plate on the microscope stage, maintaining the temperature at 37°C.
 - For Fluo-4, excite at ~488 nm and collect emission at ~520 nm. For Fura-2, alternate excitation between 340 nm and 380 nm and collect emission at ~510 nm.
 - Record spontaneous or electrically stimulated (e.g., 1 Hz) calcium transients.
- Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as calcium transient amplitude, decay kinetics (tau), and the frequency of spontaneous calcium release events.

Protocol 4: Electrophysiological Recording (Patch Clamp)

Materials:

- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries
- External solution (Tyrode's solution)
- Internal solution (in mM: 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH)

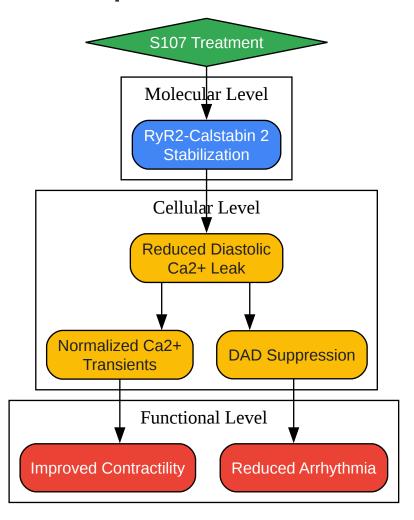
Procedure:

- Pipette Preparation: Pull glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Cell Selection: Identify a spontaneously beating or quiescent iPSC-CM for recording.



- Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
- Whole-cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
- · Recording:
 - In current-clamp mode, record spontaneous or paced action potentials.
 - Analyze action potential parameters such as duration (APD₅₀, APD₉₀), upstroke velocity, and the presence of DADs.

Logical Relationship of S107 Effects



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Figure 3: Logical flow of **S107**'s effects from molecular to functional levels.

Conclusion

\$107 represents a promising therapeutic agent for cardiac channelopathies involving RyR2 dysregulation. The use of iPSC-CMs provides a powerful and clinically relevant platform to investigate the efficacy and mechanism of **\$107**. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to utilize this model system effectively. Further studies using iPSC-CMs will continue to elucidate the therapeutic potential of **\$107** and other RyR2-stabilizing compounds.

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